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Compound of Interest

Compound Name:
4-(2-Chloro-4-ethoxyphenyl)-2-

methoxybenzoic acid

CAS No.: 1261913-83-0

Cat. No.: B6409441

Get Quote

Executive Summary
This Application Note details the scalable synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-

yloxy)-3-methylaniline (CAS 1261918-45-9). This compound serves as the critical "Left-Hand

Side" (LHS) amine intermediate in the manufacture of Tucatinib (Tukysa), a tyrosine kinase

inhibitor used in the treatment of HER2-positive breast cancer.

While early medicinal chemistry routes utilized low-yielding Ullmann couplings, this guide

focuses on the Process Chemistry Route optimized for kilogram-scale manufacturing. This

route utilizes a Nucleophilic Aromatic Substitution (

) followed by catalytic hydrogenation, offering superior atom economy, impurity control, and
safety profiles compared to legacy methods.

Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid heavy metal contamination (copper mediation) and high-

temperature forcing conditions.
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Strategic Disconnection
The target molecule is disconnected at the ether linkage and the aniline nitrogen.

Ether Linkage Formation: Achieved via

coupling between an electron-deficient nitro-arene and a nucleophilic phenol derivative.

Aniline Formation: Achieved via mild catalytic hydrogenation of the nitro precursor.

Reaction Scheme
Fragment A: 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Nucleophile)[1][2][3][4]

Fragment B: 4-Fluoro-3-methyl-1-nitrobenzene (Electrophile)
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Figure 1: Retrosynthetic strategy focusing on convergent assembly via S_NAr coupling.

Detailed Experimental Protocols
Stage 1: Ether Coupling ( )

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.finechemicals.com.cn/jxhgen/article/abstract/202201080023?st=article_issue
https://www.chemicalbook.com/synthesis/irbinitinib.htm
https://www.chemscene.com/product/937263-71-3.html
https://www.ema.europa.eu/en/documents/assessment-report/tukysa-epar-public-assessment-report_en.pdf
https://www.benchchem.com/product/b6409441/docs?utm_src=pdf-body-img#application-note-scalable-manufacturing-of-cas-1261918-45-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6409441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Synthesis of 7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine. Principle: The

4-fluoro-3-methyl-1-nitrobenzene is activated for nucleophilic attack by the nitro group. The 7-

hydroxy-triazolopyridine acts as the nucleophile in the presence of a mild base.

Materials
Reagent Equiv. Role

7-Hydroxy-[1,2,4]triazolo[1,5-

a]pyridine
1.0 Nucleophile

4-Fluoro-3-methyl-1-

nitrobenzene
1.1 Electrophile

Potassium Carbonate (

)
1.5 - 2.0 Base

DMSO (Dimethyl sulfoxide) 5-7 Vol Solvent

Water 10-15 Vol Anti-solvent (Workup)

Protocol
Charge: To a clean, dry reactor (inerted with

), charge 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 wt) and

(1.5 equiv).

Solvation: Add DMSO (5.0 vol) and stir at ambient temperature for 30 minutes to ensure

deprotonation/slurry formation.

Addition: Add 4-Fluoro-3-methyl-1-nitrobenzene (1.1 equiv) in one portion.

Reaction: Heat the mixture to 85°C ± 5°C.

Critical Process Parameter (CPP): Do not exceed 100°C to prevent degradation of the

triazole ring.

Monitoring: Monitor by HPLC. Reaction is typically complete within 4–6 hours (<1%

unreacted phenol).
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Quench & Crystallization:

Cool the reaction mixture to 20–25°C.

Slowly add Water (10 vol) over 1 hour. An exotherm will occur; maintain temp <35°C.

The product will precipitate as a yellow/orange solid.

Isolation: Stir the slurry for 2 hours, filter, and wash the cake with water (3 x 2 vol) to remove

residual DMSO and inorganic salts.

Drying: Dry under vacuum at 50°C to constant weight.

Expected Yield: 85–92%

Purity: >98% (HPLC)[1][5]

Stage 2: Nitro Reduction
Objective: Conversion of the nitro intermediate to the target aniline (CAS 1261918-45-9).

Principle: Heterogeneous catalytic hydrogenation.

Materials
Reagent Specification Role

Nitro Intermediate (Stage 1) 1.0 wt Substrate

10% Pd/C (50% wet) 0.05 wt (5% loading) Catalyst

Methanol or THF 10 Vol Solvent

Hydrogen (

)
3–5 bar Reductant

Protocol
Charge: Charge the Nitro intermediate and Methanol into an autoclave.

Inert: Purge with Nitrogen (
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) three times to remove oxygen.

Catalyst Addition: Charge 10% Pd/C (as a slurry in Methanol) under inert conditions.

Safety Note: Pyrophoric catalyst. Ensure strict oxygen exclusion.

Hydrogenation: Pressurize with

to 3 bar. Heat to 40°C.

Reaction: Stir vigorously (mass transfer limited). Monitor H2 uptake. Reaction is typically

complete in 4–8 hours.

Workup:

Cool to ambient temperature and vent

. Purge with

.

Filter through a bed of Celite (or depth filter) to remove the catalyst. Wash the cake with

Methanol.

Concentration: Distill the filtrate under reduced pressure to approx. 2 volumes.

Crystallization (Optional but recommended for API grade):

Add Isopropyl Ether (IPE) or n-Heptane as an anti-solvent to induce crystallization.

Cool to 0–5°C, filter, and dry.

Final Output: Off-white to pale yellow solid.

Expected Yield: 90–95%

Purity: >99.5% (HPLC)[2][5][6]

Process Workflow & Logic
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The following diagram illustrates the logical flow of the synthesis, highlighting critical decision

points and purification steps.

Stage 1: SNAr Coupling

Stage 2: Hydrogenation

Start: Raw Materials

Mix SMs + K2CO3 + DMSO

Heat to 85°C (4-6h)

Water Quench & Precipitation

Filtration & Wash

Dissolve in MeOH

Nitro Intermediate

H2 (3 bar), Pd/C, 40°C

Catalyst Removal (Celite)

Concentration & Crystallization

Final Product:
CAS 1261918-45-9
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Figure 2: End-to-end process flow for the synthesis of CAS 1261918-45-9.

Critical Process Parameters (CPPs) &
Troubleshooting

Parameter Range Impact Corrective Action

Stage 1 Temp 80–90°C

<80°C: Slow reaction.

>100°C: Impurity

formation.

Maintain jacket control

±2°C.

Water in DMSO <0.5%

High water content

promotes hydrolysis of

the fluoro-

nitrobenzene.

Use anhydrous DMSO

or dry sieves.

Pd/C Handling Inert
Oxygen exposure

causes ignition.

Keep catalyst wet

(50% water); use

blanket.

H2 Pressure 3–5 bar

Low pressure

increases reaction

time.

Ensure autoclave seal

integrity.

Analytical Controls
To ensure the integrity of the final intermediate, the following analytical specifications are

recommended:

HPLC Method: C18 Column, Gradient Water (0.1% TFA) / Acetonitrile.

Retention Time (RT): Target amine elutes earlier than the Nitro intermediate due to

increased polarity.

1H NMR (DMSO-d6):
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Diagnostic peak: Triazolo-pyridine protons and the disappearance of the Nitro-aromatic

signals.

Methyl group singlet at approx

2.1 ppm.

Amine (

) broad singlet at approx

5.0 ppm.

Safety & Compliance
Nitro Compounds: The starting material (4-fluoro-3-methyl-1-nitrobenzene) and the

intermediate are nitro-aromatics. While stable, they should be treated as potentially

energetic. Avoid heating to dryness without testing (DSC).

Hydrogenation: Hydrogen gas is highly flammable. All equipment must be ATEX rated /

grounded.

Solvents: DMSO is a skin penetrant; it can carry toxic reagents through the skin. Wear butyl

rubber gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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